molecular formula C25H29NO3 B4856057 [1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B4856057
M. Wt: 391.5 g/mol
InChI Key: BIYPQECYHGGIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as FBM, is a synthetic compound that has been studied for its potential use in scientific research. FBM is a member of the benzylpiperidine class of compounds and has been shown to have a unique mechanism of action that may be useful in a variety of research applications.

Mechanism of Action

[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been shown to modulate the release of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation occurs through the inhibition of the presynaptic reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. This mechanism of action has been well-documented in scientific literature and has been shown to be unique among benzylpiperidine compounds.
Biochemical and Physiological Effects:
[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects in animal models. These effects include an increase in locomotor activity, an increase in dopamine release, and an increase in the expression of certain genes related to neurotransmitter signaling. These effects have been observed in both in vitro and in vivo studies and suggest that [1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol may have potential therapeutic uses in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized using standard laboratory techniques. Additionally, [1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has a unique mechanism of action that may be useful in the study of various neurological disorders. However, there are also limitations to the use of [1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol in laboratory experiments. The compound has not been extensively studied in humans, and its long-term safety and efficacy are not well-understood. Additionally, the compound's effects may be influenced by a variety of factors, such as dosage and route of administration.

Future Directions

There are several potential future directions for the study of [1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol. One area of interest is the compound's potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, [1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol may have potential uses in the study of addiction and drug abuse, as it has been shown to modulate the release of dopamine in the brain. Further research is needed to better understand the compound's mechanism of action and potential therapeutic uses.

Scientific Research Applications

[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and toxicology. The compound has been shown to have a unique mechanism of action that involves the modulation of neurotransmitter release. This mechanism of action may be useful in the study of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[1-[[2-(furan-2-yl)phenyl]methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-28-22-9-4-7-20(15-22)16-25(19-27)12-6-13-26(18-25)17-21-8-2-3-10-23(21)24-11-5-14-29-24/h2-5,7-11,14-15,27H,6,12-13,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYPQECYHGGIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=CC=C3C4=CC=CO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[2-(2-Furyl)benzyl]-3-(3-methoxybenzyl)piperidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.